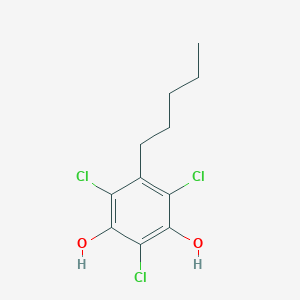
2,4,6-Trichloro-5-pentylbenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichloro-5-pentylbenzene-1,3-diol (triclosan) is a synthetic antibacterial and antifungal agent that has been widely used in personal care products, such as soaps, toothpaste, and deodorants, as well as in household products, such as cleaning agents, plastics, and textiles. The widespread use of triclosan has raised concerns about its potential impact on human health and the environment.
Mechanism of Action
Triclosan works by inhibiting the activity of an enzyme called enoyl-acyl carrier protein reductase, which is involved in the synthesis of fatty acids in bacteria and fungi. By blocking this enzyme, 2,4,6-Trichloro-5-pentylbenzene-1,3-diol prevents the growth and replication of these microorganisms.
Biochemical and Physiological Effects:
Triclosan has been shown to have a number of biochemical and physiological effects on humans and animals. It has been found to disrupt the endocrine system, which regulates hormones in the body, and may have negative effects on reproductive and developmental processes. Triclosan has also been shown to affect the immune system, leading to increased susceptibility to infections.
Advantages and Limitations for Lab Experiments
Triclosan has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, 2,4,6-Trichloro-5-pentylbenzene-1,3-diol has some limitations as well. It has been shown to have toxic effects on some organisms, and its use may lead to the development of bacterial resistance.
Future Directions
There are several future directions for research on 2,4,6-Trichloro-5-pentylbenzene-1,3-diol. One area of interest is the development of new antibacterial agents that are less toxic and more effective than 2,4,6-Trichloro-5-pentylbenzene-1,3-diol. Another area of research is the environmental impact of 2,4,6-Trichloro-5-pentylbenzene-1,3-diol, including its effects on aquatic ecosystems and its potential to accumulate in the food chain. Finally, more research is needed to fully understand the long-term health effects of 2,4,6-Trichloro-5-pentylbenzene-1,3-diol on humans and animals.
Synthesis Methods
Triclosan is synthesized by the reaction of 2,4,6-trichlorophenol with pentyl bromide in the presence of a base, such as sodium hydride or potassium carbonate. The reaction is carried out in a solvent, such as dimethyl sulfoxide or dimethylformamide, at elevated temperatures. The resulting product is purified by recrystallization or column chromatography.
Scientific Research Applications
Triclosan has been extensively studied for its antibacterial and antifungal properties. It has been shown to be effective against a wide range of bacteria, including gram-positive and gram-negative bacteria, as well as fungi. Triclosan has been used in research to study the mechanisms of bacterial resistance to antibiotics, as well as the development of new antibacterial agents.
properties
IUPAC Name |
2,4,6-trichloro-5-pentylbenzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl3O2/c1-2-3-4-5-6-7(12)10(15)9(14)11(16)8(6)13/h15-16H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRLBUBDFBSLJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(C(=C1Cl)O)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichloro-5-pentylbenzene-1,3-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



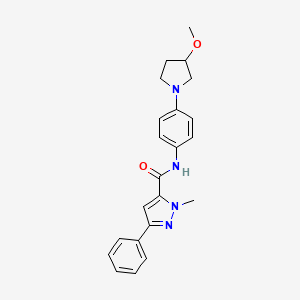
![2-benzamido-N-(3,4-difluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2573037.png)
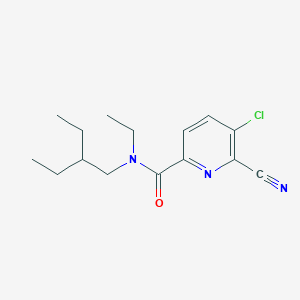
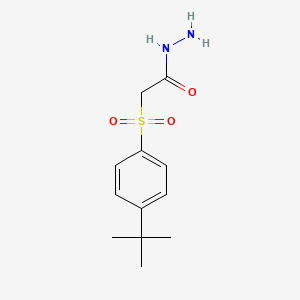
![(Z)-ethyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2573040.png)
![N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2573041.png)
![N-Ethyl-N-[2-[3-(4-methylpiperidin-1-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2573042.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid](/img/structure/B2573044.png)
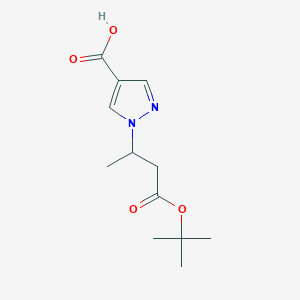
![N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2573047.png)
